![molecular formula C8H6ClN3O3 B2727261 5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 2279124-22-8](/img/no-structure.png)

5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

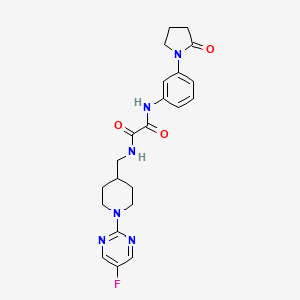

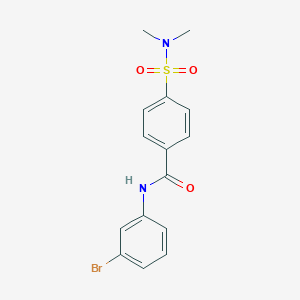

5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, also known as CMOP, is a novel compound developed by researchers in the field of medicinal chemistry. It is a carboxylic acid derivative of the pyrazolo[1,5-a]pyrimidine ring system and has been shown to possess a wide range of biological activities. CMOP has been studied in various areas of scientific research, including its synthesis, medicinal chemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science

This compound serves as a key intermediate in the synthesis of diverse heterocyclic compounds, highlighting its significance in organic chemistry and material science. For instance, the regioselective synthesis of substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrates its utility in creating complex molecular architectures. This process involves the transformation of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate into various substituted derivatives through reactions with amines, benzyl alcohol, and phenylboronic acid, showcasing the compound's versatility in organic synthesis (Drev et al., 2014).

Cocrystal Design

Research into cocrystal design underscores the compound's potential in developing new materials with desirable physical properties. The formation of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids has been explored, indicating the role of this compound in facilitating hydrogen bonding and enhancing molecular recognition, which is crucial for the development of materials with specific crystallographic properties (Rajam et al., 2018).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves the conversion of 5-amino-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid to the target compound through a series of reactions.", "Starting Materials": [ "5-amino-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid", "Thionyl chloride", "Methanol", "Sodium hydroxide", "Chloroacetic acid", "Hydrochloric acid", "Sodium nitrite", "Sodium acetate", "Acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Dimethylformamide", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Diisopropylethylamine", "N,N-Dimethylformamide", "Methanesulfonic acid", "Ethyl acetate", "Water" ], "Reaction": [ "5-amino-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is reacted with thionyl chloride and methanol to form 5-chloromethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid chloride.", "The resulting compound is then treated with sodium hydroxide to form the corresponding carboxylic acid.", "Chloroacetic acid is then added to the reaction mixture and the resulting mixture is heated to form the corresponding ester.", "The ester is then hydrolyzed using hydrochloric acid to form the corresponding carboxylic acid.", "The carboxylic acid is then reacted with sodium nitrite and sodium acetate in acetic acid to form the corresponding diazonium salt.", "The diazonium salt is then reduced using sodium borohydride to form the corresponding amine.", "The amine is then acetylated using acetic anhydride and pyridine to form the corresponding acetamide.", "The acetamide is then reacted with dimethylformamide and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide to form the corresponding N,N-dimethylformamide derivative.", "The N,N-dimethylformamide derivative is then treated with diisopropylethylamine and methanesulfonic acid to form the corresponding mesylate.", "The mesylate is then reacted with ethyl acetate and water to form the target compound, 5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid." ] } | |

CAS-Nummer |

2279124-22-8 |

Molekularformel |

C8H6ClN3O3 |

Molekulargewicht |

227.6 |

IUPAC-Name |

5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

InChI |

InChI=1S/C8H6ClN3O3/c9-3-4-1-7(13)12-6(10-4)2-5(11-12)8(14)15/h1-2,11H,3H2,(H,14,15) |

InChI-Schlüssel |

OLAWDVKLBBTNRM-UHFFFAOYSA-N |

SMILES |

C1=C(N=C2C=C(NN2C1=O)C(=O)O)CCl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime](/img/structure/B2727183.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2727188.png)

![4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2727189.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2727191.png)

![(3R,3'R)-3,3'-di-tert-Butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2727192.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2727199.png)

![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2727200.png)